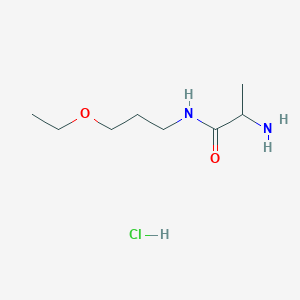

Chlorhydrate de 2-amino-N-(3-éthoxypropyl)propanamide

Vue d'ensemble

Description

2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

En chimie médicinale, le chlorhydrate de 2-amino-N-(3-éthoxypropyl)propanamide est utilisé pour la synthèse de composés pharmaceutiques. Sa structure sert de bloc de construction pour la création de divers dérivés d’amide, qui sont souvent des composants clés de la conception et du développement de médicaments. Le groupe amine du composé peut subir des réactions d’acylation pour former des amides aux propriétés thérapeutiques potentielles .

Biotechnologie

En biotechnologie, ce composé trouve des applications dans la production de bioconjugués. Grâce à son groupe amine réactif, il peut être conjugué à des biomolécules, telles que des protéines ou des anticorps, améliorant leur stabilité ou modifiant leurs propriétés fonctionnelles pour une utilisation dans des tests diagnostiques ou dans le cadre d’interventions thérapeutiques .

Pharmacologie

La recherche pharmacologique utilise le This compound dans l’étude des interactions médicament-récepteur. Le composé peut agir comme un ligand pour certains récepteurs, contribuant à élucider leur fonction et aidant à la découverte de nouveaux médicaments. Il peut également servir de précurseur pour la synthèse de composés ayant une activité sur le système nerveux central .

Chimie analytique

En chimie analytique, ce composé est utilisé comme étalon ou réactif dans les méthodes chromatographiques pour la quantification et l’analyse d’échantillons biologiques. Ses propriétés chimiques bien définies permettent une calibration précise des instruments analytiques .

Science des matériaux

Le This compound contribue à la science des matériaux en étant impliqué dans la synthèse de nouveaux polymères. Son incorporation dans les chaînes de polymères peut donner des matériaux aux propriétés uniques, telles qu’une flexibilité accrue, une biocompatibilité ou des taux de dégradation contrôlés, qui sont précieux dans les applications biomédicales .

Science de l’environnement

Enfin, en science de l’environnement, le composé est utilisé dans des recherches axées sur la dégradation des polluants environnementaux. Son rôle dans la synthèse de catalyseurs ou d’absorbants aide au développement de méthodes plus efficaces pour l’élimination des substances dangereuses de l’eau et du sol .

Activité Biologique

2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is a compound of interest in pharmaceutical and biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 179.69 g/mol

- CAS Number : 1246172-61-1

The compound features an amide functional group, which is significant for its biological interactions. The ethoxypropyl side chain enhances its lipophilicity, potentially influencing membrane permeability and receptor interactions.

The biological activity of 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride demonstrated significant inhibition against Staphylococcus aureus with an IC of 25 µg/ml. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Research conducted on HeLa cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that at concentrations above 10 µM, there was a notable increase in early apoptotic cells, suggesting its utility in cancer therapy.

Propriétés

IUPAC Name |

2-amino-N-(3-ethoxypropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7(2)9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTPJKHDZUAMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-61-1 | |

| Record name | Propanamide, 2-amino-N-(3-ethoxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.